molecular formula C11H7FN2O B12098621 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile

Katalognummer: B12098621
Molekulargewicht: 202.18 g/mol
InChI-Schlüssel: SNEOSXIUTYPDSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is an organic compound with the molecular formula C11H7FN2O It is a derivative of malononitrile, characterized by the presence of a fluorophenyl group and an oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoethyl group can participate in hydrogen bonding or covalent interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile
  • 2-[2-(3-Fluorophenyl)-2-oxoethyl]malononitrile
  • 2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile

Uniqueness

2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. The presence of the oxoethyl group also contributes to its distinct chemical behavior compared to other similar compounds.

Eigenschaften

Molekularformel

C11H7FN2O

Molekulargewicht

202.18 g/mol

IUPAC-Name

2-[2-(4-fluorophenyl)-2-oxoethyl]propanedinitrile

InChI

InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2

InChI-Schlüssel

SNEOSXIUTYPDSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)CC(C#N)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.